molecular formula C22H23FN4O3 B11242089 2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11242089
M. Wt: 410.4 g/mol
InChI Key: XMQSYDBLHAULEH-UHFFFAOYSA-N
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Description

2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes involved in signal transduction, and other proteins that play a role in neurological function . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways .

Properties

Molecular Formula

C22H23FN4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H23FN4O3/c23-16-5-6-17-19(12-16)30-25-22(17)14-7-9-26(10-8-14)21(29)13-27-20(28)11-15-3-1-2-4-18(15)24-27/h5-6,11-12,14H,1-4,7-10,13H2

InChI Key

XMQSYDBLHAULEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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